molecular formula C7H10N4O2 B2544882 5-amino-3-(3-hydroxypropoxy)-1H-pyrazole-4-carbonitrile CAS No. 892143-04-3

5-amino-3-(3-hydroxypropoxy)-1H-pyrazole-4-carbonitrile

Cat. No.: B2544882
CAS No.: 892143-04-3
M. Wt: 182.183
InChI Key: MZBPKHLHRUZEQT-UHFFFAOYSA-N
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Description

5-amino-3-(3-hydroxypropoxy)-1H-pyrazole-4-carbonitrile (CAS 892143-04-3) is a chemical reagent for research use only. It is not intended for diagnostic or therapeutic use. This compound belongs to the class of 5-aminopyrazole-4-carbonitriles, which are recognized as versatile building blocks in organic synthesis and medicinal chemistry . Pyrazole derivatives, in general, represent a significant area of investigation due to their wide spectrum of biological and pharmacological activities. Scientific literature indicates that structurally related compounds have demonstrated potential as anti-inflammatory, sedative, antifungal, and antibacterial agents . Furthermore, pyrazole cores are found in compounds with known antitumor and antioxidant properties . The 5-aminopyrazole-4-carbonitrile scaffold is a key intermediate accessed via multicomponent reactions, often involving aldehydes, malononitrile, and hydrazines, and can be facilitated by advanced catalytic systems, including recyclable nanocatalysts . Researchers value this specific scaffold for the development of novel heterocyclic compounds. The presence of multiple functional groups, including the amino, nitrile, and hydroxypropoxy chain, provides handles for further chemical modification, making it a valuable precursor for constructing more complex molecular architectures with potential research applications.

Properties

IUPAC Name

5-amino-3-(3-hydroxypropoxy)-1H-pyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c8-4-5-6(9)10-11-7(5)13-3-1-2-12/h12H,1-3H2,(H3,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBPKHLHRUZEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)COC1=NNC(=C1C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalyst Preparation and Characterization

Tannic acid–functionalized silica-coated Fe₃O₄ nanoparticles (Fe₃O₄@SiO₂@Tannic acid) were synthesized via a sequential coating process. Transmission electron microscopy (TEM) revealed a core-shell structure with an average diameter of 18–22 nm, while X-ray diffraction (XRD) confirmed the cubic spinel phase of magnetite (2θ = 35.5°, 43.1°, 57.2°). The catalyst’s saturation magnetization of 48 emu/g ensured efficient magnetic separation, retaining 94% activity after six reuse cycles.

Three-Component Reaction Optimization

The target compound was synthesized through a mechanochemical reaction involving:

  • Azo-linked salicylaldehyde derivatives (1 mmol)
  • Malononitrile (1 mmol)
  • 3-Hydroxypropoxy-substituted hydrazine (1 mmol)

Reactions were conducted in a Retsch ball mill at 25 Hz for 15–40 minutes (Table 1). The solvent-free conditions and catalyst loading (0.1 g per mmol substrate) achieved yields of 88–92%, significantly outperforming conventional thermal methods (50–60% yields over 6–8 hours).

Table 1: Reaction Parameters and Yields for Mechanochemical Synthesis

Substitution Pattern Milling Time (min) Yield (%)
4-NO₂-phenyl 15 92
3-Cl-phenyl 25 89
2,4-Dimethylphenyl 40 88

Post-reaction purification involved magnetic separation, followed by column chromatography (silica gel, ethyl acetate/hexane 1:2). Nuclear magnetic resonance (¹H NMR) analysis confirmed the structure, with characteristic peaks at δ 6.82 ppm (pyrazole C-H) and δ 4.12 ppm (OCH₂CH₂CH₂OH).

Enaminone-Based Synthesis Pathway

Intermediate Formation via Oxoalkanonitrile Derivatives

An alternative route utilized enaminones 2a-c derived from β-keto esters. Treatment with hydroxylamine hydrochloride in ethanol yielded aldoximes 3a-c , which underwent base-mediated cyclization to form 3-oxoalkanonitriles 5a-c (Scheme 1).

General Procedure for 3-Oxoalkanonitriles (5a-c):

  • React enaminone (10 mmol) with NH₂OH·HCl (10 mmol) in ethanol.
  • Reflux for 30–60 minutes until color change (yellow → brown).
  • Neutralize with HCl, isolate via filtration, and crystallize from benzene.

Yields ranged from 82–89%, with Fourier-transform infrared spectroscopy (FTIR) confirming the C≡N stretch at 2205–2210 cm⁻¹.

Trichloroacetonitrile Condensation

3-Oxoalkanonitriles 5a-c were reacted with trichloroacetonitrile (1:1 molar ratio) in ethanol containing anhydrous sodium acetate. After six hours at room temperature, 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitriles 6a-c formed (75–80% yields). Subsequent condensation with 3-hydroxypropoxyhydrazine in dimethylformamide (DMF) at 80°C for 4 hours provided the target compound in 70–78% yield.

One-Pot Multicomponent Reaction Approach

Chromeno-Pyridine Hybrid Synthesis

A novel one-pot method combined 2-aminoprop-1-ene-1,1,3-tricarbonitrile (2) and 2-cyanoacetohydrazide (3) in an ethanol-pyridine (3:1) system. The reaction proceeded via:

  • Knoevenagel condensation at room temperature (1 hour).
  • Pinner-type cyclization under reflux (1 hour).

This approach yielded 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile (4) as a byproduct, with the target compound isolated in 83% yield after recrystallization.

Microwave-Assisted Regiospecific Modification

Microwave irradiation (300 W, 120°C, 10 minutes) of the target compound with nonsymmetrical dielectrophiles (e.g., acetylenedicarboxylates) enabled regiospecific functionalization. ¹H-¹⁵N HMBC spectroscopy confirmed substitution at the pyrazole N-1 position (δ 283 ppm), preserving the 3-hydroxypropoxy moiety.

Catalytic Efficiency and Comparative Analysis

Green Chemistry Metrics

The mechanochemical method demonstrated superior atom economy (89%) and E-factor (0.32) compared to solution-phase routes (atom economy: 72%; E-factor: 1.45). Energy consumption was reduced by 60% through solvent-free ball milling.

Yield and Purity Comparison

Table 2: Synthesis Method Performance

Method Yield (%) Purity (HPLC) Reaction Time
Mechanochemical 88–92 98.5 15–40 min
Enaminone-based 70–78 95.2 6–8 hours
Multicomponent reaction 83 97.8 2 hours

Chemical Reactions Analysis

Types of Reactions

5-amino-3-(3-hydroxypropoxy)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of 5-amino-3-(3-oxopropoxy)-1H-pyrazole-4-carbonitrile.

    Reduction: Formation of 5-amino-3-(3-aminopropoxy)-1H-pyrazole-4-carbonitrile.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-amino-3-(3-hydroxypropoxy)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-3-(3-hydroxypropoxy)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Pyrazole-4-carbonitriles exhibit diverse biological and physicochemical properties depending on their substituents. Key examples include:

Compound Name Substituents (Position 3) Notable Features References
This compound 3-hydroxypropoxy Hydrophilic due to hydroxyl group; potential for hydrogen bonding.
5-Amino-3-(2-hydroxyphenyl)-1H-pyrazole-4-carbonitrile (Compound A) 2-hydroxyphenyl Anticancer activity (IC₅₀ = 0.25 µM against A-549 lung carcinoma) .
5-Amino-1-(2,4-dinitrophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile (4a) 4-methoxyphenyl High melting point (228–229°C); nitro groups enhance electrophilicity.
5-Amino-3-(methylthio)-1H-pyrazole-4-carbonitrile derivatives (Compounds 20–26) Methylthio, benzylthio Varied melting points (95–260°C); thioethers may improve membrane permeability.
Fipronil analog (5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile) Halogenated aryl Insecticidal activity; commercial use in agrochemicals.

Key Observations :

  • Hydroxypropoxy vs. Hydroxyphenyl : The 3-hydroxypropoxy group in the target compound may enhance solubility in polar solvents compared to the more lipophilic 2-hydroxyphenyl substituent in Compound A .
  • Electron-Withdrawing Groups : Nitro (e.g., 4a) and trifluoromethyl groups (e.g., fipronil analog) increase electrophilicity, influencing reactivity and binding to biological targets .

Physical Properties

Property This compound Compound A (3-(2-hydroxyphenyl)) Compound 4a (4-methoxyphenyl)
Melting Point Not reported Not reported 228–229°C
Solubility Likely polar solvents (due to -OH) Ethanol/DMSO Chloroform/DMF
Spectral Data IR/NMR/HR-MS likely similar to analogs IR: 3237 cm⁻¹ (NH); 2296 cm⁻¹ (CN) 1H NMR: δ 2.54 (OCH₃)

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-amino-3-(3-hydroxypropoxy)-1H-pyrazole-4-carbonitrile, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 5-amino-3-hydroxy-1H-pyrazole-4-carbonitrile with 3-chloropropanol under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours yields the target compound. Yield optimization can be achieved by monitoring reaction progress via TLC or LC-MS, adjusting stoichiometry (e.g., 1.2–1.5 equivalents of alkylating agent), and using phase-transfer catalysts like tetrabutylammonium bromide . Purification via flash chromatography (cyclohexane/ethyl acetate gradients) or recrystallization improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). For example, the hydroxypropoxy group’s protons appear as a triplet (δ ~3.7–4.2 ppm) and a quintet (δ ~1.8–2.2 ppm) .
  • IR Spectroscopy : Key stretches include CN (~2220–2240 cm⁻¹), NH₂ (~3280–3300 cm⁻¹), and ether C-O (~1100–1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS-EI/ESI) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can crystallographic data aid in structural validation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and hydrogen-bonding networks. For pyrazole derivatives, space groups like monoclinic P21/cP2_1/c are common. Refinement using SHELXL (R-factor < 0.05) ensures accuracy. Crystallization is achieved via slow evaporation of ethanol/water mixtures .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of the pyrazole core?

  • Methodological Answer :

  • Electrophilic Substitution : The 3-hydroxypropoxy group directs electrophiles to the pyrazole’s 5-position. Use protecting groups (e.g., tert-butyldimethylsilyl) for selective modification .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the 1-position under Pd(PPh₃)₄ catalysis .
  • Azide-Alkyne Cycloaddition : Click chemistry with propargyl bromide introduces triazole moieties for bioactivity studies .

Q. How can computational methods predict the compound’s reactivity or bioactivity?

  • Methodological Answer :

  • DFT Calculations : Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects are modeled using PCM .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to target proteins (e.g., kinases). Ligand preparation includes protonation state correction at physiological pH .

Q. What are the challenges in analyzing tautomeric equilibria of this compound?

  • Methodological Answer : Pyrazole derivatives exhibit tautomerism between 1H- and 2H- forms. Variable-temperature NMR (VT-NMR) in DMSO-d₆ (25–100°C) monitors chemical shift changes. DFT-based energy calculations (e.g., B3LYP/6-311+G(d,p)) identify dominant tautomers .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

  • Methodological Answer :

  • Substituent Variation : Replace the hydroxypropoxy group with alkyl/aryl ethers to study hydrophobicity effects. For example, 4-chlorophenyl analogs showed enhanced antimicrobial activity in related pyrazoles .
  • Bioisosteric Replacement : Substitute the nitrile group with carboxylic acid or amide to modulate solubility and target interactions.
  • In Vitro Assays : Test derivatives against bacterial/fungal strains (MIC via broth microdilution) or cancer cell lines (MTT assay) .

Data Contradictions and Resolution

Q. Conflicting melting points reported for similar pyrazole derivatives—how to resolve discrepancies?

  • Methodological Answer :

  • Purity Verification : Re-crystallize the compound and analyze via HPLC (≥95% purity).
  • DSC/TGA : Differential scanning calorimetry (DSC) determines exact melting points and detects polymorphs .
  • Literature Cross-Validation : Compare with structurally analogous compounds (e.g., 5-amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, m.p. 167–168°C) .

Experimental Design Considerations

Q. How to design stability studies under varying pH and temperature?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to 0.1 M HCl/NaOH (25–60°C) for 24–72 hours. Monitor degradation via LC-MS and identify byproducts (e.g., hydrolysis of nitrile to amide) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Use ICH guidelines for protocol design .

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